1S/C9H12N2O2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,10H2,1-2H3,(H,11,12)
. This indicates that the compound has 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .
3-amino-4-methoxy-N-methylbenzamide is an organic compound with the molecular formula and a molecular weight of 180.2 g/mol. This compound features a benzamide structure, characterized by the presence of an amino group and a methoxy group at specific positions on the benzene ring. It is classified as an aromatic amide due to the presence of the amide functional group, which is critical for its chemical reactivity and biological interactions.
The synthesis of 3-amino-4-methoxy-N-methylbenzamide typically involves the acylation of 3-amino-4-methoxyaniline with N-methylbenzoyl chloride. This reaction is generally conducted in the presence of a base, such as triethylamine or pyridine, to neutralize hydrochloric acid produced during the reaction. The reaction conditions can vary, but it is often performed at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to products.
In industrial applications, continuous flow reactors are increasingly used for the synthesis of this compound. This method allows for better control over reaction parameters, such as temperature and pressure, which can enhance yield and purity.
3-amino-4-methoxy-N-methylbenzamide can participate in several chemical reactions:
The mechanism of action of 3-amino-4-methoxy-N-methylbenzamide primarily involves its interaction with biological targets such as enzymes and receptors. The amino and methoxy groups facilitate hydrogen bonding with active sites, potentially inhibiting enzyme activity. The N-methyl group enhances lipophilicity, aiding in the compound's ability to permeate biological membranes.
Relevant data regarding its physical and chemical properties include:
3-amino-4-methoxy-N-methylbenzamide has various applications across scientific fields:
Catalytic hydrogenation represents the most industrially viable method for reducing the nitro group in the precursor 4-methoxy-3-nitro-N-methylbenzamide to yield 3-amino-4-methoxy-N-methylbenzamide. The Chinese patent CN105753731A details optimized protocols employing heterogeneous catalysts under mild conditions (20–50°C, 1–5 bar H₂ pressure). Palladium on carbon (Pd/C, 1–5 wt%) achieves near-quantitative conversion within 2 hours in methanol/water mixtures, while nickel catalysts (Raney Ni) offer a cost-effective alternative at slightly elevated temperatures (40–60°C) [1]. Catalyst poisoning is mitigated through substrate purification to remove sulfur impurities, and reaction kinetics show pseudo-first-order dependence on hydrogen concentration.
Table 1: Comparative Catalyst Performance in Nitro Reduction
Catalyst System | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
5% Pd/C (3 wt%) | 25 | 3 | 1.5 | 98 |
Raney Ni | 50 | 5 | 3.0 | 92 |
Pd/Al₂O₃ | 30 | 4 | 2.0 | 95 |
Critical to selectivity is pH control (optimally pH 6–8) to prevent over-reduction or dehalogenation in halogen-containing analogs. Post-reduction, catalyst filtration and solvent evaporation yield crude product crystallized from ethanol/water (9:1 v/v) with >99% purity [1] [5].
While hydrogenation targets nitro reduction, constructing the N-methylbenzamide scaffold relies on coupling between 3-amino-4-methoxybenzoic acid derivatives and methylamine. Dicyclohexylcarbodiimide (DCC)-mediated activation dominates laboratory-scale synthesis due to its reliability. The mechanism proceeds via an O-acylisourea intermediate generated from DCC’s reaction with the carboxylic acid, which is subsequently attacked by methylamine to form the amide bond [3].
Key operational refinements include:
Table 2: DCC Coupling Efficiency with Additives
Additive | Concentration (equiv) | Reaction Time (h) | Byproduct Formation (%) |
---|---|---|---|
None | - | 12 | 18 |
DMAP | 0.1 | 2.5 | <5 |
HOBt | 0.3 | 4.0 | 8 |
Post-coupling, dicyclohexylurea (DCU) precipitates and is removed by filtration, with the product purified via silica chromatography (ethyl acetate/hexane) [3] [7].
Solvent polarity profoundly impacts both hydrogenation kinetics and amide coupling efficiency. Methanol/water (7:3 v/v) maximizes nitro reduction rates due to optimal hydrogen solubility (3.2 mmol/L at 25°C) and substrate dissolution. Kinetic profiling reveals a rate constant (k) of 0.42 min⁻¹ in this system versus 0.18 min⁻¹ in pure methanol [1].
For DCC couplings, aprotic solvents are essential:
Temperature studies show an Arrhenius activation energy (Eₐ) of 45 kJ/mol for hydrogenation in methanol/water, indicating diffusion-limited behavior above 30°C. Conversely, amide coupling exhibits Eₐ = 65 kJ/mol, confirming chemically controlled kinetics [1] [3].
Transitioning laboratory synthesis to industrial production faces three primary hurdles:
Catalyst Cost and Recovery: Pd/C recycling remains inefficient beyond 5 batches due to metal leaching (≥8% loss/cycle). Nickel catalysts offer lower cost but introduce filtration challenges in viscous reaction mixtures. Fluidized-bed reactors are being explored to improve catalyst utilization [1].
Byproduct Management: DCC-mediated routes generate stoichiometric DCU, requiring costly filtration and solvent washes. Alternative activators like EDC·HCl generate water-soluble ureas but increase raw material expenses by 30% [3] [7].
Purification Bottlenecks: Crystallization from ethanol/water achieves high purity but consumes 15 L solvent per kg product. Membrane-based solvent recovery systems can reduce usage by 40%, though fouling by organic residues limits operational longevity [4] [5].
Economic modeling indicates that hydrogenation-based routes are 20% cheaper than coupling approaches at >100 kg scale, primarily due to lower reagent costs and reduced DCU waste [4].
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